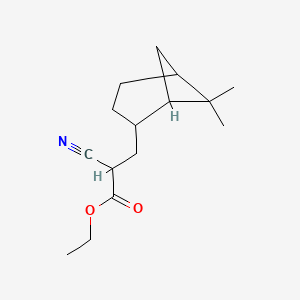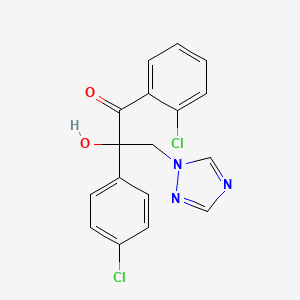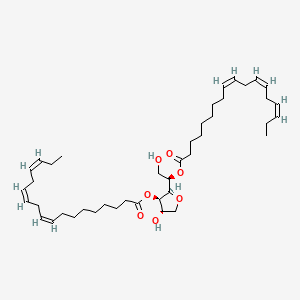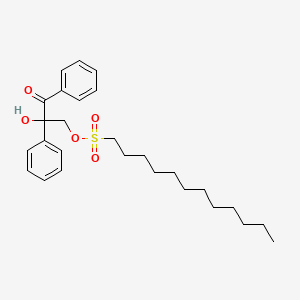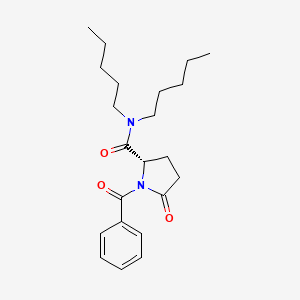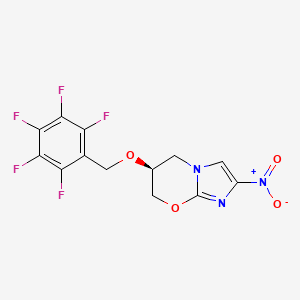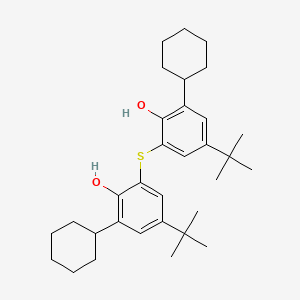
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride is a chemical compound with the molecular formula C17H20ClN3.2HCl and a molecular weight of 374.7 g/mol. This compound is known for its unique structure, which includes a carbazole core substituted with amino, chloro, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Substitution Reactions:
Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.
Final Assembly: The propylamine side chain is attached through nucleophilic substitution reactions, followed by the formation of the dihydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride can be compared with other similar compounds, such as:
- 3-Amino-6-bromoquinoline dihydrochloride
- 3-Amino-6-fluoroquinoline dihydrochloride
- 3-Amino-8-bromoquinoline dihydrochloride
- 3-Amino-6-chloro-pyridine-2-carboxylic acid hydrochloride
These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
CAS番号 |
56244-06-5 |
|---|---|
分子式 |
C17H22Cl3N3 |
分子量 |
374.7 g/mol |
IUPAC名 |
6-chloro-9-[3-(dimethylamino)propyl]carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H20ClN3.2ClH/c1-20(2)8-3-9-21-16-6-4-12(18)10-14(16)15-11-13(19)5-7-17(15)21;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |
InChIキー |
TVQDBVLOXYALOE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





